molecular formula C14H11ClF3NO B2610471 (4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine CAS No. 1466763-07-4

(4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B2610471
CAS No.: 1466763-07-4
M. Wt: 301.69
InChI Key: GOISPFRMQDHUCD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H11ClF3NO It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone

Scientific Research Applications

(4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-(trifluoromethoxy)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is conducted in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine
  • (4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)ethanamine
  • (4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)propanamine

Uniqueness

(4-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both a chlorophenyl group and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOISPFRMQDHUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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